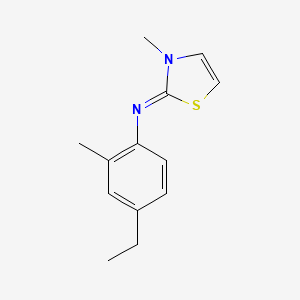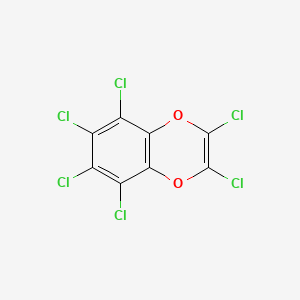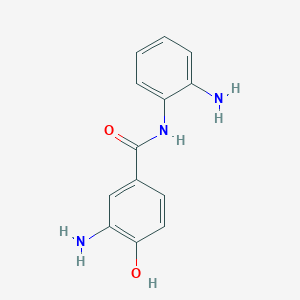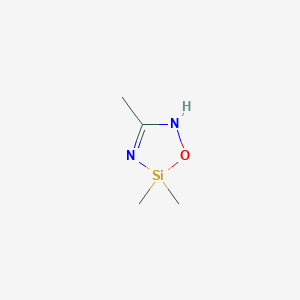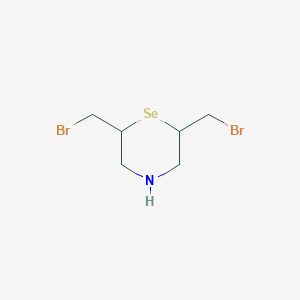
2,6-Bis(bromomethyl)selenomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)selenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups attached to a selenomorpholine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)selenomorpholine typically involves the bromination of selenomorpholine derivatives. One common method is the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide (NBS) under visible light irradiation. This method is highly selective and efficient, yielding the desired bis(bromomethyl) product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.
化学反应分析
Types of Reactions: 2,6-Bis(bromomethyl)selenomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenium atom in the selenomorpholine ring can participate in oxidation and reduction reactions, altering the oxidation state of selenium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the selenium atom.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl groups.
Oxidation Reactions: Products include selenoxides or selenones, depending on the extent of oxidation.
科学研究应用
2,6-Bis(bromomethyl)selenomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: It may be used in the development of new materials with unique electronic or catalytic properties
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)selenomorpholine involves its interaction with molecular targets through its bromomethyl and selenium groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a selenomorpholine ring.
2,6-Bis(bromomethyl)benzene: Contains a benzene ring, lacking the selenium atom.
Uniqueness: 2,6-Bis(bromomethyl)selenomorpholine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity not found in its carbon or nitrogen analogs .
属性
CAS 编号 |
62757-25-9 |
|---|---|
分子式 |
C6H11Br2NSe |
分子量 |
335.94 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)selenomorpholine |
InChI |
InChI=1S/C6H11Br2NSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6,9H,1-4H2 |
InChI 键 |
DERUVYNPLIRXIU-UHFFFAOYSA-N |
规范 SMILES |
C1C([Se]C(CN1)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
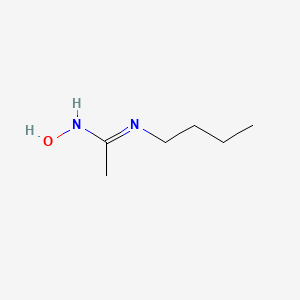
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
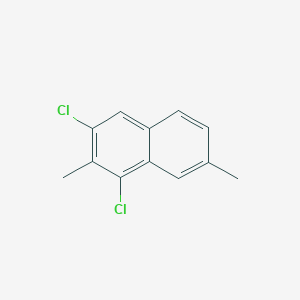
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
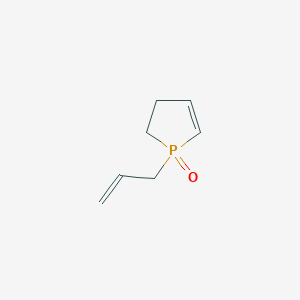

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
